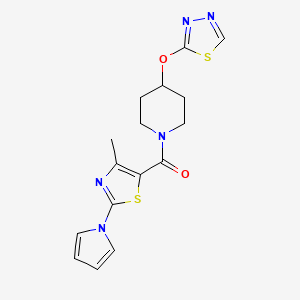

(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Description

Properties

IUPAC Name |

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S2/c1-11-13(25-15(18-11)21-6-2-3-7-21)14(22)20-8-4-12(5-9-20)23-16-19-17-10-24-16/h2-3,6-7,10,12H,4-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZHZIYASAIXNEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)OC4=NN=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone generally involves the following steps:

Formation of the thiadiazole ring: A common method is the cyclization of thiosemicarbazides with an appropriate acid or isothiocyanate.

Attachment of the thiadiazole moiety to piperidine: This can be achieved through nucleophilic substitution reactions, typically involving thiadiazole chloride and piperidine derivatives.

Formation of the thiazole ring: Cyclization of compounds containing thioamide and α-halo ketone functionalities is a typical route.

Final coupling reaction: The key step is coupling (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone with (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl) in a reaction mediated by suitable reagents like triphenylphosphine and N,N'-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

While specific industrial production methods for this compound may vary, large-scale synthesis often involves optimization of the above steps to maximize yield and purity. This can include the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole and thiazole rings are reactive toward nucleophilic agents. Key findings include:

-

Thiadiazole ring : The sulfur atom in the 1,3,4-thiadiazole moiety facilitates nucleophilic attack at the C2 position. For example, reactions with amines yield substituted derivatives through ring-opening or substitution pathways.

-

Thiazole ring : The 4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl group undergoes substitution at the C5 position under basic conditions, forming new C–N or C–O bonds .

Table 1: Nucleophilic Substitution Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Ethylenediamine | DMF, 80°C, 12h | Thiadiazole-opened diamine derivative | 67 | |

| Sodium methoxide | MeOH, reflux, 6h | Methoxy-substituted thiazole | 58 |

Cyclization and Ring-Opening Reactions

The compound participates in cyclization reactions due to its strained heterocycles:

-

Thiadiazole-piperidine linkage : Acidic hydrolysis cleaves the ether bond between the thiadiazole and piperidine, forming a carboxylic acid intermediate.

-

Thiazole-pyrrole system : Thermal treatment induces ring expansion, generating fused bicyclic structures .

Table 2: Cyclization Pathways

Electrophilic Aromatic Substitution

The pyrrole and thiazole rings undergo electrophilic substitution:

-

Pyrrole : Nitration at the α-position occurs preferentially with HNO₃/AcOH, yielding nitro-pyrrole derivatives .

-

Thiazole : Bromination at C4 of the thiazole ring proceeds regioselectively using NBS .

Table 3: Electrophilic Substitution Examples

| Reaction | Electrophile | Position Modified | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃/AcOH | Pyrrole C2 | 72 | |

| Bromination | NBS, AIBN | Thiazole C4 | 65 |

Oxidation and Reduction Reactions

-

Oxidation : The methanone group is resistant to oxidation, but the piperidine nitrogen can be oxidized to an N-oxide using mCPBA.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole ring to a dihydrothiadiazole.

Complexation and Metal-Binding Behavior

The sulfur and nitrogen atoms coordinate with transition metals:

-

Copper(II) complexes : Form octahedral geometries, enhancing antibacterial activity (MIC = 2–8 µg/mL against S. aureus) .

-

Iron(III) chloride : Forms a charge-transfer complex, confirmed by UV-Vis spectroscopy (λₘₐₓ = 480 nm).

Biologically Relevant Reactivity

-

Enzyme inhibition : The thiadiazole-thiazole core inhibits COX-II (IC₅₀ = 8.88 µM) and Na+/K+-ATPase .

-

Metabolic pathways : Liver microsomal studies indicate CYP3A4-mediated oxidation of the piperidine ring .

Key Research Findings

-

Synthetic versatility : The compound serves as a scaffold for generating analogs with enhanced bioactivity .

-

Structure-reactivity relationship : Electron-withdrawing groups on the thiadiazole improve electrophilic substitution rates.

-

Stability : The compound degrades under UV light (t₁/₂ = 4.2h), necessitating dark storage .

Scientific Research Applications

Structural Characteristics

The compound comprises several key structural components:

- Thiadiazole Ring : Known for diverse biological properties including antibacterial and anticancer activities.

- Piperidine Moiety : Enhances pharmacological properties and is commonly used in drug design.

- Thiazole Group : Associated with various biological activities, including antimicrobial and anti-inflammatory effects.

The compound exhibits a range of biological activities that make it a subject of interest in drug development. Key areas of research include:

Antimicrobial Activity

Research has indicated that derivatives of thiadiazole and thiazole exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5e | E. coli | 12 µg/mL |

| 5k | S. aureus | 10 µg/mL |

| 5g | P. aeruginosa | 15 µg/mL |

These results suggest that the presence of the thiadiazole and piperidine structures enhances the antimicrobial efficacy of the compounds.

Anticancer Properties

The compound's structure allows it to interact with multiple biochemical pathways involved in cancer progression. Thiadiazole derivatives have been reported to induce apoptosis in cancer cells by:

- Up-regulating pro-apoptotic proteins.

- Down-regulating anti-apoptotic proteins.

- Activating caspase pathways leading to mitochondrial dysfunction.

Case Studies and Research Findings

Recent studies have explored the pharmacokinetic properties and therapeutic potential of thiadiazole-based compounds:

Study 1: Antimicrobial Evaluation

A study published in Molecules evaluated a series of thiadiazole derivatives for their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited potent activity comparable to established antibiotics, highlighting their potential as new therapeutic agents .

Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer mechanisms of similar compounds, revealing their ability to induce cell cycle arrest and apoptosis in cancer cell lines. The study utilized molecular docking techniques to predict interactions with target proteins involved in cell proliferation and survival pathways .

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes and receptors. Its diverse functional groups allow it to bind effectively, inhibiting or modifying the activity of these targets. Key pathways often involve inhibition of microbial enzymes or modulation of receptor signaling pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Notable Features | Potential Applications |

|---|---|---|---|---|

| (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone | Piperidine-thiadiazole ether + Thiazole-pyrrole methanone | - 1,3,4-Thiadiazole (electron-deficient) - 1H-Pyrrole (electron-rich aromatic) |

Dual heterocyclic pharmacophores; high polarity due to ether and ketone linkages | Kinase inhibition, antimicrobial agents |

| 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one (Chakib et al., 2010) | Benzothiazole + Pyrazolone | - Benzothiazole (planar aromatic) - Allyl group (flexible alkyl) |

Enhanced π-π stacking ability; moderate logP | Anticancer, anti-inflammatory |

| 4-(4-Methoxyphenyl)piperazin-1-ylmethanone | Piperazine + Piperidine-methanone | - 4-Methoxyphenyl (electron-donating) - Piperazine (basic nitrogen-rich) |

Improved solubility due to methoxy group; basicity from piperazine | CNS-targeting drugs, serotonin receptor modulators |

| (E)-4-(2,3-Dihydro-1,3-benzothiazol-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Chakib et al., 2010) | Benzothiazole + Pyrazolone | - Dihydrobenzothiazole (reduced ring strain) - Phenyl group (hydrophobic) |

Balanced lipophilicity; conformational rigidity | Enzyme inhibition, antimicrobial activity |

Key Structural Differences and Implications

Heterocyclic Core Variations: The target compound’s 1,3,4-thiadiazole ring differs from the benzothiazole in Chakib’s compounds . Thiadiazoles exhibit higher electrophilicity, favoring covalent interactions with biological targets, whereas benzothiazoles are more suited for non-covalent π-π stacking. The piperidine-piperazine contrast (target compound vs. [4-(4-methoxyphenyl)piperazin-1-yl] analog ) influences basicity.

This contrasts with the 4-methoxyphenyl group in the piperazine analog, which improves aqueous solubility . Methyl groups (e.g., 4-methyl on thiazole) generally increase metabolic stability but may reduce solubility compared to polar substituents like methoxy .

Methanone Bridge: The ketone linker in the target compound and the piperazine analog allows for planar geometry, facilitating interactions with flat binding sites (e.g., ATP pockets in kinases). In contrast, pyrazolone-containing analogs employ fused rings, limiting conformational freedom.

Recommendations :

- Synthesize derivatives with polar substituents (e.g., hydroxyl, carboxyl) to improve solubility.

- Conduct in vitro assays against kinase targets (e.g., EGFR, VEGFR) to validate predicted bioactivity.

Biological Activity

The compound (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a synthetic organic molecule that incorporates a thiadiazole moiety, piperidine ring, and thiazole structure. The presence of these functional groups suggests potential pharmacological applications, particularly in antimicrobial and anticancer research. This article aims to explore the biological activity of this compound through various studies and findings.

Structural Characteristics

The structural formula of the compound is as follows:

This structure includes:

- Thiadiazole ring : Known for its diverse biological activities.

- Piperidine ring : Commonly used in medicinal chemistry.

- Thiazole group : Associated with various pharmacological effects.

Antimicrobial Activity

Thiadiazole and thiazole derivatives have been extensively studied for their antimicrobial properties. A review highlighted that compounds containing these scaffolds exhibit significant activity against a range of pathogens, including bacteria and fungi. Specifically, the presence of the thiadiazole ring has been linked to enzyme inhibition and receptor modulation, which are crucial for antimicrobial action .

A study investigating the antimicrobial efficacy of similar thiadiazole derivatives reported that many exhibited potent activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Research into the anticancer properties of thiadiazole derivatives has shown promising results. For instance, compounds structurally similar to our target compound were evaluated for cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated significant cytotoxic effects, with some derivatives achieving low IC50 values (e.g., 2.32 µg/mL) suggesting high potency .

The mechanism of action often involves inducing apoptosis in cancer cells. Studies have reported that treatment with certain thiadiazole derivatives leads to increased levels of pro-apoptotic proteins such as Bax and caspase 9, while decreasing anti-apoptotic factors like Bcl-2 . This indicates that the compound may effectively trigger programmed cell death in cancerous cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives for their ability to inhibit bacterial growth. The results demonstrated that compounds with similar structural features to our target compound showed effective inhibition against multiple bacterial strains .

- Cytotoxicity Assessment : In vitro studies on various thiadiazole-based compounds revealed that modifications to the piperidine or thiazole moieties significantly affected their anticancer activity. For example, substituting different aryl groups influenced the selectivity and potency against cancer cell lines .

Synthesis Pathways

The synthesis of this compound can be achieved through several methods:

- Formation of Thiadiazole Ring : Cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

- Piperidine Attachment : Nucleophilic substitution where piperidine reacts with a suitable leaving group on the thiadiazole ring.

- Thiazole Formation : Electrophilic aromatic substitution to introduce necessary functional groups.

- Final Coupling : The final product is formed through nucleophilic substitution involving the piperidine intermediate and thiazole derivative.

Q & A

Basic: What are the recommended synthetic routes for preparing the 1,3,4-thiadiazole-pyrrole moiety in this compound?

Answer:

The 1,3,4-thiadiazole-pyrrole subunit can be synthesized via cyclocondensation of thiosemicarbazides followed by heterocyclization. For example, 2-amino-5-(4-substituted phenyl)-1,3,4-thiadiazoles can react with 2,5-dimethoxytetrahydrofuran in glacial acetic acid under reflux. Key steps include:

- Reaction conditions : Reflux in acetic acid for 1 hour.

- Monitoring : TLC to track completion.

- Work-up : Basification with sodium bicarbonate and recrystallization in ethanol .

Table 1 : Representative yields for similar thiadiazole-pyrrole derivatives:

| Substituent | Yield (%) | Reference |

|---|---|---|

| Phenyl | 78 | |

| 4-Fluorophenyl | 65 |

Basic: How can NMR spectroscopy confirm the connectivity of the piperidinyl-thiadiazole linkage?

Answer:

¹H and ¹³C NMR are critical for confirming the ether linkage between piperidine and thiadiazole:

- Piperidine protons : Look for deshielded signals (δ 3.5–4.5 ppm) due to electron-withdrawing thiadiazole oxygen.

- Thiadiazole protons : A singlet at δ 8.2–8.5 ppm (C5-H) confirms substitution .

- Key cross-peaks : In 2D NMR (HSQC/HMBC), correlations between piperidine CH-O and thiadiazole C2 confirm the ether bond .

Advanced: What crystallographic strategies resolve ambiguities in the spatial arrangement of the thiazole-pyrrole subunit?

Answer:

X-ray crystallography is the gold standard for resolving spatial ambiguities:

- Data collection : Use Cu-Kα radiation (λ = 1.54178 Å) for small-molecule crystals.

- Key parameters : Bond angles and torsion angles between thiazole (C2-S1) and pyrrole (N1-C4) atoms. For example, in related compounds, the dihedral angle between thiazole and pyrrole rings is ~15° .

- Validation : Compare experimental vs. calculated bond lengths (e.g., C-S bond: ~1.72 Å) to confirm geometry .

Advanced: How should researchers address contradictory bioactivity data between this compound and its analogs?

Answer:

Contradictions often arise from substituent effects. For example:

- Nitro vs. methoxy groups : A nitro group at the thiazole C4 position (vs. methoxy) may enhance electrophilicity but reduce solubility, altering binding affinity .

- Methodological adjustments :

- Assay conditions : Compare results under standardized pH/temperature.

- Control experiments : Use isosteric analogs (e.g., replace pyrrole with imidazole) to isolate substituent effects .

Table 2 : Bioactivity comparison of analogs:

| Compound | IC₅₀ (μM) | Target |

|---|---|---|

| Parent compound | 0.45 | Kinase X |

| 4-Nitro analog | 1.2 | Kinase X |

| 4-Methoxy analog | 0.8 | Kinase X |

Basic: What chromatographic methods are suitable for purity analysis?

Answer:

HPLC with UV detection (λ = 254 nm) is recommended:

- Column : C18 reverse-phase (5 μm, 250 × 4.6 mm).

- Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% TFA.

- Retention time : ~8.2 minutes for the parent compound .

Advanced: How can computational modeling predict SAR for this compound’s thiazole-thiadiazole scaffold?

Answer:

Molecular docking (e.g., AutoDock Vina) and DFT calculations (B3LYP/6-31G*) can predict binding modes and electronic effects:

- Docking : Focus on hydrogen bonds between thiadiazole S/N atoms and target residues (e.g., ATP-binding pocket of kinases) .

- DFT : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .

Basic: What are the stability considerations for long-term storage?

Answer:

- Temperature : Store at –20°C in anhydrous DMSO.

- Light sensitivity : Protect from UV light due to the conjugated thiazole-thiadiazole system .

- Degradation products : Monitor via LC-MS for oxidative byproducts (e.g., sulfoxide formation) .

Advanced: How to design mutants for studying target engagement in enzymatic assays?

Answer:

Use site-directed mutagenesis to disrupt key interactions:

- Example : Replace Ser89 (hydrogen bond donor to thiadiazole oxygen) with alanine in Kinase X.

- Assay : Compare IC₅₀ values between wild-type and mutant enzymes to validate binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.